N-(4-bromobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide
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Description
N-(4-bromobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a useful research compound. Its molecular formula is C22H21BrN4O4 and its molecular weight is 485.338. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Herbicidal Activity
The compound N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, which shares structural similarities with N-(4-bromobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide, was synthesized and characterized for its crystal structure. It demonstrated effectiveness in herbicidal activity (Liu et al., 2008).
Spectroscopic and Photophysicochemical Properties
Studies on compounds like (E)-4-((5-bromo-2-hydroxy-3-methoxybenzylidene)amino)-N-(pyridin-2-yl)benzenesulfonamide and similar zinc(II) phthalocyanine derivatives have been conducted. These compounds, with structures related to this compound, were synthesized and their spectroscopic, photophysical, and photochemical properties were analyzed. Their potential as photosensitizers in photodynamic therapy, particularly for cancer treatment, was highlighted due to favorable properties like good solubility, fluorescence, singlet oxygen production, and photostability (Öncül et al., 2022).
Novel N-Heterocyclic (Bromo)(carbene)silver(I) and (Carbene)(chloro)gold(I) Complexes
Research into N-heterocyclic carbene (NHC) complexes involving bromo and chloro derivatives, such as bromo(1,3-dibenzyl-1,3-dihydro-2H-imidazol-2-ylidene)silver(I), has been conducted. These studies focus on the synthesis and cytotoxicity of these compounds, which have structural elements similar to this compound. Their potential in cancer treatment was evaluated through preliminary in vitro testing (Patil et al., 2011).
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-3-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN4O4/c1-30-17-9-15-16(10-18(17)31-2)26-21-20(15)25-12-27(22(21)29)8-7-19(28)24-11-13-3-5-14(23)6-4-13/h3-6,9-10,12,26H,7-8,11H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCZHJHPQWGXDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CCC(=O)NCC4=CC=C(C=C4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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